molecular formula C17H25N3O3S B5851393 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide

4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide

Numéro de catalogue B5851393
Poids moléculaire: 351.5 g/mol
Clé InChI: IRZYNAOKZFTXTA-ISLYRVAYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1994 by a team of researchers at Merck & Co. Inc. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

MPEP selectively blocks the activity of 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, a type of glutamate receptor that is involved in various physiological and pathological processes in the brain. By blocking 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, such as dopamine and glutamate.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects in the brain. It reduces the release of glutamate and dopamine, two neurotransmitters that are involved in various neurological and psychiatric disorders. MPEP also modulates the activity of ion channels and reduces the excitability of neurons. These effects contribute to the therapeutic potential of MPEP in various neurological and psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

MPEP has several advantages for lab experiments. It is highly selective for 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide and does not interact with other glutamate receptors. It is also relatively stable and can be easily administered to animals. However, MPEP has some limitations as well. It has poor solubility in water and requires the use of organic solvents for administration. It also has a relatively short half-life and needs to be administered frequently to maintain its therapeutic effects.

Orientations Futures

There are several future directions for the study of MPEP. One potential application is in the treatment of drug addiction. MPEP has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin. Another potential application is in the treatment of schizophrenia. MPEP has been shown to reduce the symptoms of schizophrenia in preclinical studies. Finally, MPEP may have potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease.

Méthodes De Synthèse

MPEP can be synthesized using a multi-step process starting from 4-methylbenzenesulfonyl chloride and 4-morpholineethanamine. The final product is obtained by reacting the intermediate with 1-pyrrolidinecarboxaldehyde. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

MPEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing anxiety, depression, and drug addiction in preclinical studies. MPEP has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

Propriétés

IUPAC Name

(NE)-4-methyl-N-(2-morpholin-4-yl-1-pyrrolidin-1-ylethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-15-4-6-16(7-5-15)24(21,22)18-17(20-8-2-3-9-20)14-19-10-12-23-13-11-19/h4-7H,2-3,8-14H2,1H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZYNAOKZFTXTA-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCOCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCOCC2)/N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(1E)-2-(morpholin-4-yl)-1-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.